![molecular formula C9H12ClF2NO B2423628 (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride CAS No. 2045362-22-7](/img/structure/B2423628.png)
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride
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Overview
Description
“(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12ClF2NO . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 223.65 .
Molecular Structure Analysis
The molecular structure of “(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” is represented by the linear formula C9H12ClF2NO . The compound has a molecular weight of 223.65 .Physical And Chemical Properties Analysis
“(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 223.65 . Its molecular formula is C9H12ClF2NO .Scientific Research Applications
Synthesis and Characterization
- A study by (Szabó et al., 2006) explored the synthesis and characterization of fluorous enantiopure amines, including variants of (S)-1-phenylethylamines, which were analyzed for their solubility patterns and circular dichroism (CD) spectra.
Novel Series of Analogs and Derivatives
- The research conducted by (Dago et al., 2018) presented a series of new analogs of SKF-96365, including (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride, demonstrating significant effects on endoplasmic reticulum calcium release and store-operated calcium entry.
Antibacterial Activity of Derivatives
- Studies by (Merugu, Ramesh, & Sreenivasulu, 2010), (Merugu, Ramesh, & Sreenivasulu, 2010), and others focused on synthesizing derivatives of phenylethanone and piperidine, including 1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone, and evaluated their antibacterial activities.
Organoselenium Compounds and Antioxidant Properties
- (Ibrahim et al., 2015) investigated the antioxidant properties and glutathione peroxidase-like activities of organoselenium compounds, including a compound structurally similar to the specified amine.
Catalytic Applications in Synthesis
- The work of (Imamoto, Iwadate, & Yoshida, 2002) highlighted the use of a specific iridium(I) complex to catalyze the hydrogenation of acyclic aromatic N-aryl imines, leading to optically active secondary amines with high enantiomeric excess.
Safety and Hazards
The safety information for “(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1S)-1-[4-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKCZGSVZCVQK-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride | |
CAS RN |
2045362-22-7 |
Source
|
Record name | (1S)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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